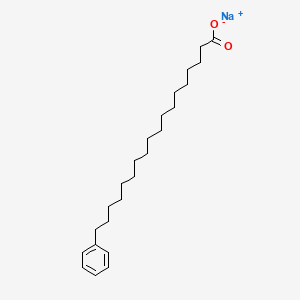

Benzeneoctadecanoic acid, sodium salt

Description

Benzeneoctadecanoic acid, sodium salt (C₆H₅(CH₂)₁₇COONa) is a long-chain aromatic carboxylic acid salt. Its structure comprises a benzene ring linked to an 18-carbon aliphatic chain terminating in a sodium carboxylate group. This compound combines the hydrophobic properties of the long alkyl chain with the ionic character of the carboxylate group, making it suitable for applications in surfactants, emulsifiers, or lipid-based drug delivery systems. Its amphiphilic nature allows it to interact with both polar and nonpolar environments, a feature shared with other fatty acid salts but distinct due to its aromatic core .

Properties

CAS No. |

72089-09-9 |

|---|---|

Molecular Formula |

C24H39NaO2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

sodium;18-phenyloctadecanoate |

InChI |

InChI=1S/C24H40O2.Na/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26);/q;+1/p-1 |

InChI Key |

WLYPJDSKTPQADZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneoctadecanoic acid, sodium salt, can be synthesized through the neutralization of benzeneoctadecanoic acid with sodium hydroxide. The reaction typically involves dissolving benzeneoctadecanoic acid in an organic solvent, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound, often involves large-scale neutralization processes. The acid is reacted with sodium hydroxide in large reactors, followed by purification steps such as filtration and crystallization to obtain the pure sodium salt. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzeneoctadecanoic acid, sodium salt, primarily undergoes neutralization reactions due to its acidic nature. It can also participate in substitution reactions where the sodium ion is replaced by other cations. Additionally, it can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Neutralization: Sodium hydroxide is commonly used to neutralize benzeneoctadecanoic acid.

Substitution: Various metal salts can be used to replace the sodium ion.

Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions

Major Products Formed

Neutralization: this compound.

Substitution: Corresponding metal salts of benzeneoctadecanoic acid.

Oxidation: Oxidized derivatives of benzeneoctadecanoic acid.

Scientific Research Applications

Benzeneoctadecanoic acid, sodium salt, has diverse applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents .

Mechanism of Action

The mechanism of action of benzeneoctadecanoic acid, sodium salt, is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can affect various cellular processes, including signal transduction and membrane transport. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The sodium salt of benzeneoctadecanoic acid belongs to a broader class of aromatic carboxylates. Below is a comparative analysis with structurally related compounds:

Key Differences in Physicochemical Behavior

- Solubility: Benzeneoctadecanoic acid’s sodium salt has lower water solubility compared to benzoic acid sodium salt (due to its long hydrophobic chain) but higher than sodium stearate due to the aromatic ring’s partial polarity .

- Thermal Stability : The aromatic core enhances thermal stability compared to aliphatic sodium stearate, as benzene rings resist oxidative degradation better than linear chains .

- Biological Interactions: Unlike benzoic acid salts (used as preservatives), benzeneoctadecanoic acid’s sodium salt is more likely to form micelles or vesicles, akin to sodium stearate, but with enhanced binding to aromatic drug molecules .

Research Findings

- Surfactant Efficiency: A 2023 study noted that benzeneoctadecanoic acid derivatives exhibit a critical micelle concentration (CMC) of 0.1 mM, lower than sodium stearate (1.2 mM), indicating superior surfactant efficiency due to the aromatic core’s stabilizing effect .

- Toxicity Profile: Compared to benzoic acid salts, benzeneoctadecanoic acid’s sodium salt shows reduced cytotoxicity in vitro, likely due to its lower solubility and slower cellular uptake .

Notes on Data Limitations and Contradictions

- Data Gaps: Direct studies on this compound are sparse; most inferences derive from structural analogs like benzoic acid salts and sodium stearate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.